4-(Cyclopropylamino)nicotinic acid
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Overview
Description
4-(Cyclopropylamino)nicotinic acid is a chemical compound with the molecular formula C10H12N2O2. It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound features a cyclopropylamino group attached to the nicotinic acid structure, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylamino)nicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid as the starting material.
Cyclopropylamine Addition: Cyclopropylamine is reacted with nicotinic acid under controlled conditions to form the desired product. This reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Industrial methods may also include purification steps such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylamino)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: The cyclopropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can result in various substituted nicotinic acid derivatives.
Scientific Research Applications
4-(Cyclopropylamino)nicotinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders or as a precursor for drug development.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylamino)nicotinic acid involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it may influence metabolic pathways related to nicotinamide adenine dinucleotide (NAD) synthesis and function. The compound’s unique structure allows it to interact with enzymes and receptors in ways that are distinct from other nicotinic acid derivatives.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid (Niacin): The parent compound, known for its role in metabolism and as a vitamin.
Nicotinamide: Another derivative of nicotinic acid with distinct biological activities.
2-(Cyclopropylamino)nicotinic acid: A closely related compound with similar structural features.
Uniqueness
4-(Cyclopropylamino)nicotinic acid is unique due to the presence of the cyclopropylamino group, which imparts specific chemical and biological properties not found in other nicotinic acid derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H10N2O2 |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
4-(cyclopropylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)7-5-10-4-3-8(7)11-6-1-2-6/h3-6H,1-2H2,(H,10,11)(H,12,13) |
InChI Key |
FHGCZABKJRTIDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C(C=NC=C2)C(=O)O |
Origin of Product |
United States |
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